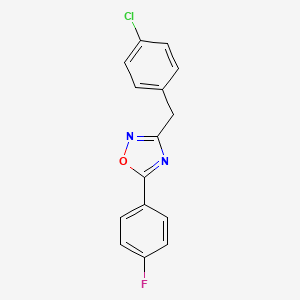
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide, also known as N-ethyl-N-methyl-4-nitro-3-(trifluoromethyl)benzamide (NMNTB), is a chemical compound with a molecular formula of C14H16F3N3O3. It is a yellow crystalline solid that is widely used in scientific research as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mécanisme D'action
NMNTB inhibits PARP by binding to the catalytic domain of the enzyme and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately cell death. In addition to its effects on PARP, NMNTB has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA ligase III and XRCC1.
Biochemical and physiological effects:
NMNTB has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA repair enzymes, NMNTB has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to inhibit the activation of NF-kappaB, a transcription factor involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NMNTB in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors such as olaparib and rucaparib. However, one limitation of using NMNTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on NMNTB. One area of interest is its potential as a cancer therapeutic agent. Clinical trials are currently underway to investigate its efficacy in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors, which may lead to the discovery of new compounds with improved therapeutic potential.
Méthodes De Synthèse
NMNTB can be synthesized using the following method. First, 4-nitro-3-(trifluoromethyl)benzoic acid is reacted with thionyl chloride to form 4-nitro-3-(trifluoromethyl)benzoyl chloride. The resulting compound is then reacted with N-(1-ethylpropyl)-3-methyl-4-nitrobenzamidethylamine to form NMNTB.
Applications De Recherche Scientifique
NMNTB is widely used in scientific research as a potent inhibitor of the enzyme PARP. PARP is an enzyme that is involved in DNA repair and maintenance of genomic stability. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy. NMNTB has been shown to be a potent inhibitor of PARP and is currently being investigated as a potential cancer therapeutic agent.
Propriétés
IUPAC Name |
3-methyl-4-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-11(5-2)14-13(16)10-6-7-12(15(17)18)9(3)8-10/h6-8,11H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGDGQPHPRPUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
![5-[(2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5761627.png)
![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)

![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)
![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)


![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)